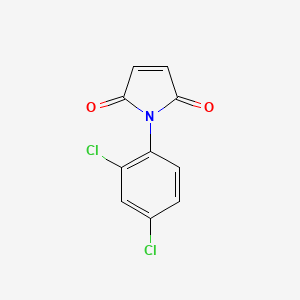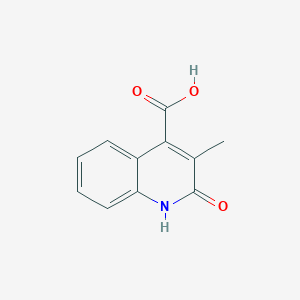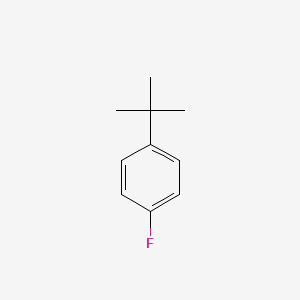
1-Tert-butyl-4-fluorobenzene
Descripción general
Descripción
1-Tert-butyl-4-fluorobenzene is a fluorinated aromatic compound characterized by the presence of a tert-butyl group and a fluorine atom attached to a benzene ring. The unique effects of fluorine atoms when incorporated into molecules have made fluorinated compounds of significant interest in various areas, including drug discovery. The presence of tert-butyl groups in such compounds often influences their physical and chemical properties, such as solubility, dielectric constant, and thermal stability .
Synthesis Analysis
The synthesis of compounds related to 1-tert-butyl-4-fluorobenzene involves various strategies. For instance, the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a related compound, demonstrates the use of substituted phenylsulfur trifluorides for fluorination reactions. This compound shows high stability and superior utility as a deoxofluorinating agent . Another related compound, 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene, was synthesized via polycondensation with aromatic tetracarboxylic dianhydrides, indicating the versatility of tert-butyl substituted benzene derivatives in polymer chemistry . Additionally, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene through the treatment of a chloromercurio precursor with methylmagnesium chloride highlights the reactivity of such compounds in organometallic chemistry .
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl groups is influenced by the steric bulk of these groups. For example, the introduction of asymmetric di-tert-butyl groups in polyimides leads to increased interchain distance and decreased intermolecular force, affecting the packing ability of the polymers . The crystal structure of a related compound, 1,4-bis(4-phthalimidophenoxy)-2,5-di-tert-butylbenzene, indicates strong intermolecular interactions and good packing ability due to the symmetric arrangement of the tert-butyl groups .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl substituted benzene derivatives varies with the nature of the substituents and the reaction conditions. For instance, the reaction of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene with a stable carbene leads to the formation of a planar 1,2,4-triphosphole, demonstrating the potential for structural transformation under the influence of reactive intermediates . The bromination of 1,4-di-tert-butylbenzene results in the formation of various brominated products, showcasing the electrophilic substitution reactions that such compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-tert-butyl-4-fluorobenzene derivatives are influenced by the tert-butyl and fluorine substituents. Polyimides derived from tert-butyl substituted diamines exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, which are desirable properties for materials used in electronic applications . The fluorinated polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene show better solubility, lower color intensity, and lower dielectric constants compared to nonfluorinated counterparts, highlighting the impact of fluorine on the material properties .
Propiedades
IUPAC Name |
1-tert-butyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXPXFQBHNIYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220372 | |
| Record name | 4-tert-Butylfluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-4-fluorobenzene | |
CAS RN |
701-30-4 | |
| Record name | 1-(1,1-Dimethylethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylfluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylfluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

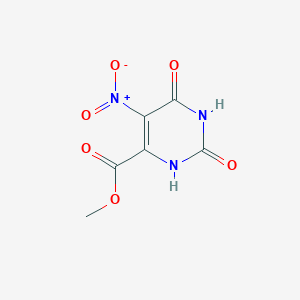
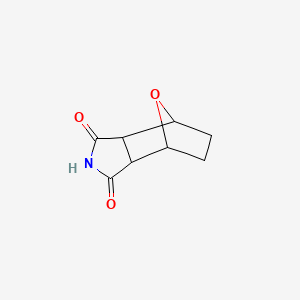
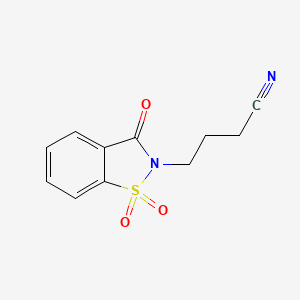
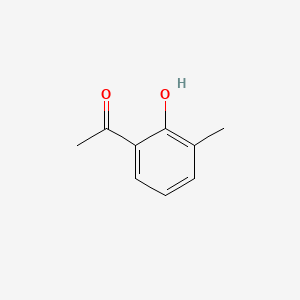
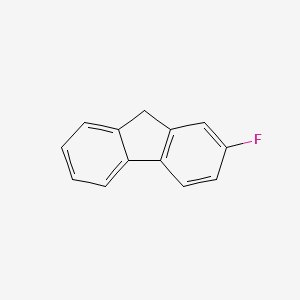
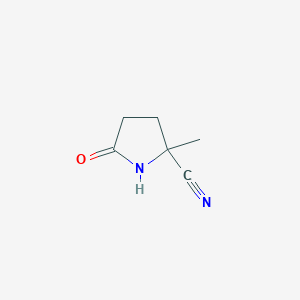
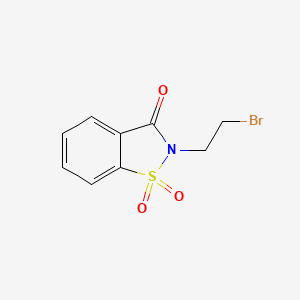
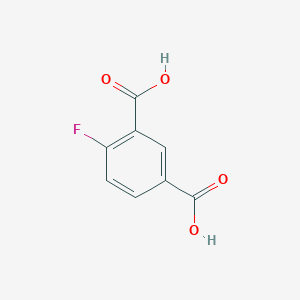
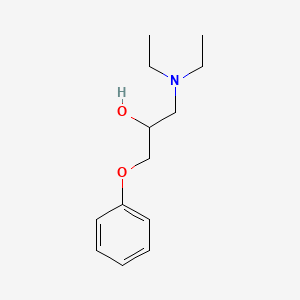
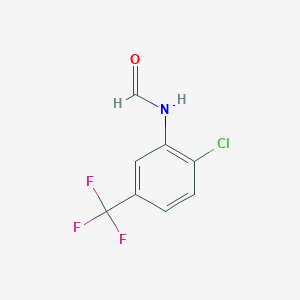
![Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1330300.png)
![5,7-Diazaspiro[3.4]octane-6,8-dione](/img/structure/B1330302.png)
